3-(1,3-Thiazol-4-yl)prop-2-ynoic acid
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Overview
Description
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C₆H₃NO₂S and a molecular weight of 153.16 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid typically involves the reaction of thiazole derivatives with propiolic acid or its derivatives. One common method involves the esterification of thiazole-4-carboxylic acid with methanol to form the corresponding ester, followed by reaction with propiolic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent reaction with propiolic acid. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Thiazol-2-yl)prop-2-ynoic acid
- 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
- 2-(1,3-Thiazol-4-yl)acetic acid
Uniqueness
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H3NO2S |
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Molecular Weight |
153.16 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,(H,8,9) |
InChI Key |
DWYFNEAPVSJXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C#CC(=O)O |
Origin of Product |
United States |
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